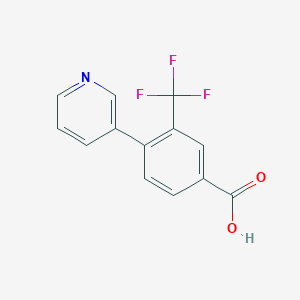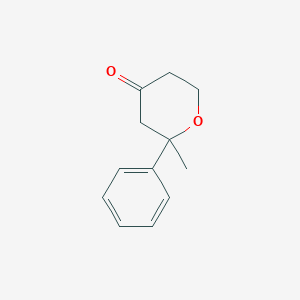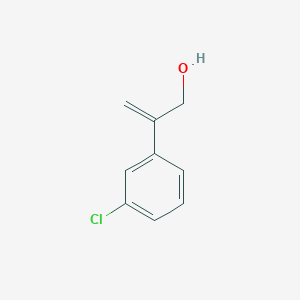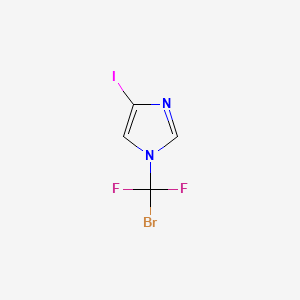
4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride is a chemical compound with the molecular formula C5H11NOSClH It is a derivative of thian-1-one, featuring an amino group and a methyl group attached to the thian-1-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride typically involves the reaction of thian-1-one with appropriate reagents to introduce the amino and methyl groups. One common method is the reductive amination of thian-1-one using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thian-1-one derivatives.
科学研究应用
4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thian-1-one ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Methylamino)-1lambda4-thian-1-one hydrochloride: Similar structure but with a methylamino group instead of an amino group.
4-Amino-1lambda4-thian-1-one hydrochloride: Lacks the methyl group present in 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl group on the thian-1-one ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H14ClNOS |
|---|---|
分子量 |
183.70 g/mol |
IUPAC 名称 |
4-methyl-1-oxothian-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6(7)2-4-9(8)5-3-6;/h2-5,7H2,1H3;1H |
InChI 键 |
NGJHEUTVLDXDOX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCS(=O)CC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)
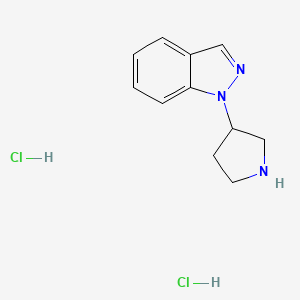
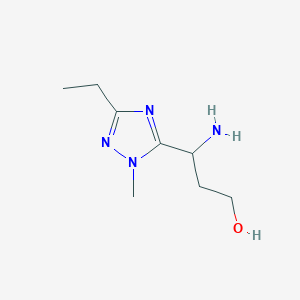
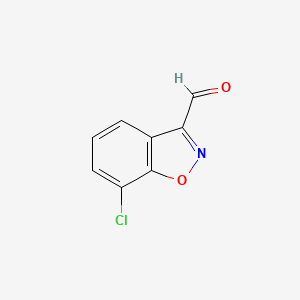
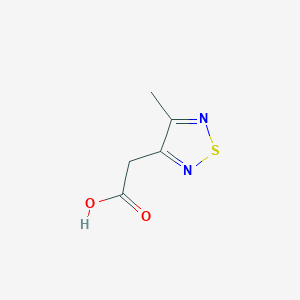
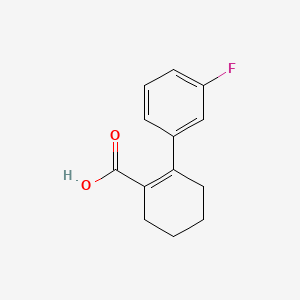
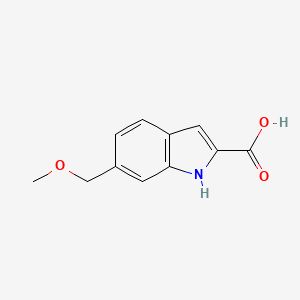
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
